molecular formula C16H18N2O4S2 B2416381 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide CAS No. 899731-91-0

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide

Cat. No.: B2416381
CAS No.: 899731-91-0
M. Wt: 366.45
InChI Key: XMEFVNJVASOFDX-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a sulfonamide group, which is known for its antibacterial properties, and a thiazinan ring, which contributes to its unique chemical behavior.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c19-23(20)13-5-4-12-18(23)15-10-8-14(9-11-15)17-24(21,22)16-6-2-1-3-7-16/h1-3,6-11,17H,4-5,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEFVNJVASOFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonamide with a thiazinan derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazinan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Antibacterial Activity

The compound has demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of folic acid synthesis, which is crucial for bacterial growth and reproduction. Studies have shown that compounds with similar structures can effectively inhibit bacterial strains, suggesting that N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide may be developed into a novel antibiotic agent .

Antitumor Properties

Research has indicated that derivatives of benzenesulfonamides exhibit potent antitumor activity. For instance, related compounds have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. In vitro studies revealed that some derivatives block the cell cycle progression in the G(2)/M phase, leading to cytoskeleton disruption and promoting apoptosis in cancer cells . This suggests that this compound could also possess similar anticancer properties.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of sulfonamide derivatives against a panel of bacterial strains. The results indicated that compounds with a thiazine ring structure exhibited enhanced antibacterial activity compared to traditional sulfonamides. The study concluded that further exploration into the structure-activity relationship could yield more effective antibacterial agents .

Case Study 2: Antitumor Activity

In another investigation, a series of substituted benzenesulfonamides were tested for their cytotoxic effects on cancer cell lines such as HT-1080 fibrosarcoma. Results showed that certain derivatives significantly inhibited cell growth and induced apoptosis without notable toxicity to normal cells. This highlights the potential of sulfonamide-based compounds in cancer therapy .

Mechanism of Action

The antibacterial activity of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide is believed to stem from its ability to interfere with bacterial cell wall synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria . This inhibition prevents bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide is unique due to the presence of the thiazinan ring, which imparts distinct chemical properties and potential biological activities. Its ability to form complexes with cell-penetrating peptides further enhances its antibacterial efficacy .

Biological Activity

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide, a compound with significant biological activity, belongs to the class of sulfonamides, which are known for their diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its sulfonamide group attached to a phenyl ring, which is further substituted with a thiazine derivative. The structural formula can be represented as follows:

C13H12N2O2S\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

This compound exhibits properties that allow it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Antitumor Activity

Recent studies have highlighted the potential of benzenesulfonamide derivatives in cancer therapy. For instance, a novel benzenesulfonamide analogue demonstrated significant inhibition of ovarian cancer cell proliferation (OVCAR-8 cells) with an IC50 value of 0.54 μM. This compound also affected cell migration and invasion through modulation of the Wnt/β-catenin/GSK3β pathway, indicating its role in cancer treatment .

Cardiovascular Effects

A study investigated the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives significantly decreased perfusion pressure compared to control conditions. Specifically, the compound 4-(2-aminoethyl)-benzenesulfonamide was noted for its ability to lower perfusion pressure in a time-dependent manner .

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit carbonic anhydrase and other enzymes critical for cellular function .
  • Modulation of Ion Channels : Interaction with calcium channels has been suggested as a mechanism affecting cardiovascular dynamics .

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Theoretical models can predict absorption, distribution, metabolism, and excretion (ADME) characteristics. For example, studies using computational tools like SwissADME have provided insights into the permeability and bioavailability of similar sulfonamide derivatives .

Parameter Value
Molecular Weight268.34 g/mol
LogP2.5
SolubilityHigh
BioavailabilityModerate

Case Study 1: Ovarian Cancer Treatment

In vivo studies demonstrated that a benzenesulfonamide hybrid effectively inhibited tumor growth without significant toxicity. This highlights its potential as a lead compound for developing new antitumor therapies .

Case Study 2: Cardiovascular Impact

Research utilizing isolated rat heart models showed that certain derivatives could significantly alter cardiovascular parameters such as perfusion pressure and coronary resistance. These findings suggest potential applications in managing cardiovascular diseases .

Q & A

Q. What are the optimized synthetic routes for N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step reactions, including coupling substituted benzamides with dioxothiazinan intermediates. A common method involves reacting the benzamide precursor with a dioxothiazinan derivative under controlled temperature (e.g., 60–80°C) and inert atmosphere. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used, with catalysts such as triethylamine to facilitate amide bond formation. Yield optimization requires precise pH control, slow reagent addition, and post-reaction purification via column chromatography .

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the presence of the dioxothiazinan ring (e.g., δ 3.5–4.5 ppm for S-CH₂ groups) and sulfonamide protons (δ 7.5–8.5 ppm for aromatic protons). Infrared (IR) spectroscopy identifies sulfonyl (S=O) stretches at ~1150–1350 cm⁻¹. Mass spectrometry (MS) confirms the molecular ion peak (e.g., m/z 375.1 for [M+H]⁺) .

Q. What are the key physicochemical properties influencing its solubility and stability?

The compound’s solubility is pH-dependent due to the sulfonamide group (pKa ~10). It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) but low solubility in water. Stability studies under varying temperatures (25–40°C) and humidity levels (20–80% RH) are recommended to assess degradation pathways, particularly oxidation of the dioxothiazinan moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the dioxothiazinan moiety in biological activity?

SAR studies require synthesizing derivatives with modifications to the dioxothiazinan ring (e.g., replacing sulfur with oxygen) or the phenylsulfonamide group. Biological assays (e.g., enzyme inhibition, cytotoxicity) should compare parent and modified compounds. For example, replacing the dioxothiazinan sulfur with oxygen reduced antitumor activity by 40% in in vitro models, highlighting its role in target binding .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell line specificity) or impurity profiles. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) and high-purity batches (>98% by HPLC) are essential. For instance, discrepancies in IC₅₀ values for COX-2 inhibition were resolved by standardizing assay conditions and using a common reference inhibitor .

Q. How can computational modeling predict binding modes with biological targets like Sigma-1 receptors?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions between the sulfonamide group and receptor residues (e.g., Tyr 103 and Glu 172 in Sigma-1). Density functional theory (DFT) calculations assess electrostatic complementarity, while free-energy perturbation (FEP) quantifies binding energy contributions of specific substituents .

Q. What strategies mitigate instability in aqueous formulations during pharmacokinetic studies?

Lyophilization with cryoprotectants (e.g., trehalose) improves stability. Co-solvents like PEG 400 enhance solubility without hydrolysis. Accelerated stability testing (40°C/75% RH for 6 months) combined with LC-MS monitoring identifies degradation products, guiding formulation adjustments .

Methodological Considerations

Q. What analytical techniques quantify trace impurities in synthesized batches?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column resolves impurities <0.1%. LC-MS/MS identifies structural analogs or oxidation byproducts. For example, a minor impurity at Rᵣ = 4.2 min was identified as N-oxide derivative via MS/MS fragmentation .

Q. How are in vitro ADMET properties evaluated to prioritize derivatives for in vivo studies?

  • Caco-2 assays assess permeability (Papp >1 × 10⁻⁶ cm/s indicates good absorption).
  • Microsomal stability tests (human liver microsomes) quantify metabolic half-life (t₁/₂ >30 min desired).
  • hERG inhibition assays (patch-clamp) screen for cardiac toxicity (IC₅₀ >10 μM acceptable) .

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